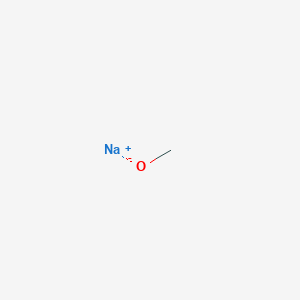

Sodium methanolate

Beschreibung

Eigenschaften

CAS-Nummer |

124-41-4 |

|---|---|

Molekularformel |

CH4NaO |

Molekulargewicht |

55.032 g/mol |

IUPAC-Name |

sodium;methanolate |

InChI |

InChI=1S/CH4O.Na/c1-2;/h2H,1H3; |

InChI-Schlüssel |

YWOITFUKFOYODT-UHFFFAOYSA-N |

Verunreinigungen |

In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol. |

SMILES |

C[O-].[Na+] |

Isomerische SMILES |

C[O-].[Na+] |

Kanonische SMILES |

CO.[Na] |

Color/Form |

Amorphous, free flowing powder Tetragonal crystals |

Dichte |

greater than 1 at 68 °F (USCG, 1999) 1.3 g/cm³ |

melting_point |

No melting point; decomposes at >50 °C |

Andere CAS-Nummern |

124-41-4 |

Physikalische Beschreibung |

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals. Liquid; OtherSolid, Liquid WHITE HYGROSCOPIC POWDER. |

Piktogramme |

Flammable; Corrosive; Irritant |

Haltbarkeit |

Sensitive to air and moisture Decomposed by wate |

Löslichkeit |

Soluble in ethanol, methanol Soluble in fats, esters Insoluble in hydrocarbons and most common organic solvents Solubility in water: reaction |

Synonyme |

Methanol Sodium Salt; Sodium Methoxide; Feldalat NM; Methoxysodium; SM 24; SM 28; Sodium Methanolate; Sodium Methoxylate; Sodium Methylate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary methods for the laboratory synthesis of sodium methoxide (B1231860) (also known as sodium methylate), a versatile and widely used reagent in organic synthesis and pharmaceutical development. This document outlines detailed experimental protocols, safety considerations, and a comparative analysis of the synthesis routes to aid researchers in selecting the most appropriate method for their specific laboratory needs.

Introduction

Sodium methoxide (CH₃ONa) is a strong base and a nucleophile that plays a crucial role in a variety of chemical transformations, including transesterification, condensation, and deprotonation reactions. Its efficacy is pivotal in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. In a laboratory setting, sodium methoxide can be prepared through two principal routes: the reaction of sodium metal with anhydrous methanol (B129727) and the reaction of sodium hydroxide (B78521) with methanol. The choice of method often depends on the required purity, scale, safety considerations, and available resources.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for sodium methoxide should be based on a careful evaluation of several factors. The following table summarizes the key quantitative and qualitative differences between the two common laboratory-scale methods.

| Parameter | Method 1: Sodium Metal & Methanol | Method 2: Sodium Hydroxide & Methanol |

| Reaction Equation | 2 Na + 2 CH₃OH → 2 CH₃ONa + H₂ | NaOH + CH₃OH ⇌ CH₃ONa + H₂O |

| Typical Yield | > 95% (quantitative) | Variable, depends on water removal |

| Reaction Time | Minutes to a few hours, depending on scale and temperature | Several hours, equilibrium-driven |

| Purity of Product | High, provided anhydrous conditions are maintained | May contain unreacted NaOH and water |

| Key Challenge | Handling of highly reactive and flammable sodium metal | Efficient removal of water to drive the equilibrium |

| Safety Concerns | Fire hazard from sodium and hydrogen gas evolution, highly exothermic reaction | Handling of corrosive sodium hydroxide |

Experimental Protocols

Method 1: Synthesis from Sodium Metal and Methanol

This method provides high-purity sodium methoxide and is often favored for applications sensitive to residual sodium hydroxide or water. The reaction is highly exothermic and generates flammable hydrogen gas, necessitating strict safety precautions.

Materials and Equipment:

-

Sodium metal, stored under mineral oil

-

Anhydrous methanol (ACS grade, <0.1% water)

-

An inert solvent for washing sodium (e.g., anhydrous hexane (B92381) or petroleum ether)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet (e.g., a drying tube or bubbler)

-

Ice-water bath

-

Schlenk line or inert atmosphere (e.g., nitrogen or argon) setup is highly recommended

Procedure:

-

Preparation of Sodium Metal:

-

Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully remove a piece of sodium metal from the mineral oil.

-

Using forceps and a scalpel, cut away the outer oxidized layer to expose a fresh, silvery surface.

-

Weigh the desired amount of sodium metal. For the preparation of a 1 M solution, approximately 2.3 g of sodium is used for every 100 mL of methanol.

-

Wash the sodium piece by briefly immersing it in a beaker containing anhydrous hexane to remove any residual mineral oil. Quickly transfer the cleaned sodium to the reaction flask.

-

-

Reaction Setup:

-

Place the weighed sodium metal into a dry round-bottom flask equipped with a magnetic stir bar.

-

Assemble the flask with a reflux condenser. The top of the condenser should be fitted with a drying tube filled with a suitable desiccant (e.g., calcium chloride) or connected to a bubbler to safely vent the hydrogen gas produced.

-

Place the entire apparatus in an ice-water bath situated on a magnetic stirrer.

-

-

Reaction Execution:

-

Slowly and cautiously add anhydrous methanol to the flask containing the sodium metal. The addition should be done in small portions or dropwise, especially for larger scale reactions, to control the exothermic reaction.

-

A vigorous reaction will ensue with the evolution of hydrogen gas. The rate of methanol addition should be controlled to maintain a manageable rate of gas evolution and to prevent the reaction from becoming too vigorous.

-

Continue stirring the mixture until all the sodium metal has completely dissolved. This may take from several minutes to a few hours depending on the scale and the size of the sodium pieces. The resulting solution is sodium methoxide in methanol.

-

-

Product Isolation (Optional):

-

If a solid sodium methoxide is required, the excess methanol can be removed under reduced pressure using a rotary evaporator. Care must be taken as solid sodium methoxide is highly hygroscopic and reactive. The solid should be handled and stored under an inert atmosphere.

-

Method 2: Synthesis from Sodium Hydroxide and Methanol

This method avoids the use of sodium metal but presents the challenge of an equilibrium reaction where water is a byproduct. To achieve a reasonable yield, water must be removed from the reaction mixture.

Materials and Equipment:

-

Sodium hydroxide (pellets or flakes, high purity)

-

Anhydrous methanol

-

Round-bottom flask equipped with a magnetic stirrer

-

Distillation apparatus (e.g., a simple or fractional distillation setup) or a Dean-Stark apparatus

-

Heating mantle

Procedure:

-

Reaction Setup:

-

Place a weighed amount of sodium hydroxide into a round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of anhydrous methanol to the flask.

-

Assemble the flask with a distillation head and condenser.

-

-

Reaction and Water Removal:

-

Heat the mixture to reflux.

-

As the reaction proceeds, water is formed. To drive the equilibrium towards the formation of sodium methoxide, the water must be removed. This can be achieved by:

-

Azeotropic Distillation: If a suitable entrainer that forms a low-boiling azeotrope with water is used (e.g., benzene (B151609) or toluene, though their use is discouraged due to toxicity), a Dean-Stark apparatus can be employed to continuously remove water.

-

Reactive Distillation: In a more advanced setup, a reactive distillation column can be used where the reaction and separation occur simultaneously. For a standard laboratory setup, a simple distillation can be performed to slowly remove the methanol-water mixture. Periodically, fresh anhydrous methanol can be added to replace the distilled solvent.

-

-

-

Monitoring and Completion:

-

The reaction progress can be monitored by analyzing the water content of the distillate or the concentration of sodium methoxide in the reaction mixture.

-

The reaction is considered complete when water is no longer being produced.

-

-

Product:

-

The resulting product is a solution of sodium methoxide in methanol, which may contain some unreacted sodium hydroxide. The purity can be determined by titration.

-

Purity Analysis

The concentration and purity of the prepared sodium methoxide solution can be determined by titration. A common method involves titration with a standardized solution of a weak acid, such as benzoic acid, in a non-aqueous solvent.

Procedure for Titration:

-

Accurately weigh a sample of the sodium methoxide solution.

-

Dissolve the sample in a suitable anhydrous solvent (e.g., dimethylformamide).

-

Add a few drops of a suitable indicator, such as thymol (B1683141) blue or thymolphthalein.

-

Titrate with a standardized solution of benzoic acid in an appropriate solvent until the endpoint is reached (indicated by a color change).

-

The concentration of sodium methoxide can be calculated from the volume of the titrant used.

Safety Precautions

5.1. Handling Sodium Metal:

-

Sodium metal is highly reactive and flammable. It reacts violently with water, producing flammable hydrogen gas and sodium hydroxide.[1][2]

-

Always handle sodium metal in an inert atmosphere (glovebox or under a stream of argon/nitrogen) to prevent reaction with air and moisture.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (nitrile gloves are generally recommended for small quantities).[1][2][3]

-

Never work with alkali metals alone.[2]

-

Keep a Class D fire extinguisher (for combustible metals) readily available. Do not use water, carbon dioxide, or soda-acid extinguishers on sodium fires.

5.2. Handling Methanol:

-

Methanol is a flammable and toxic liquid.

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin and eyes. Wear appropriate PPE.

5.3. Handling Sodium Methoxide:

-

Sodium methoxide is a strong base and is corrosive.

-

It is highly sensitive to moisture and will react with water to form sodium hydroxide and methanol.

-

Solutions of sodium methoxide should be stored in tightly sealed containers under an inert atmosphere to prevent degradation from atmospheric moisture and carbon dioxide.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two synthesis methods described.

Caption: Workflow for the synthesis of sodium methoxide from sodium metal and methanol.

References

An In-depth Technical Guide to the Preparation and Standardization of Sodium Methanolate Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation and standardization of sodium methanolate (also known as sodium methoxide) solutions, a critical reagent in various chemical syntheses and pharmaceutical development processes. The following sections detail the necessary protocols, safety considerations, and quantitative data to ensure the accurate and safe handling of this compound.

Introduction to this compound

This compound (CH₃ONa) is a strong base and a versatile reagent widely employed in organic synthesis as a catalyst for transesterification, condensation, and dehydrohalogenation reactions.[1] In the pharmaceutical industry, it serves as an essential intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Given its reactivity and moisture sensitivity, the preparation of a standardized this compound solution is a fundamental requirement for reproducible and reliable experimental outcomes.

Preparation of this compound Solution

The preparation of this compound solution is a highly exothermic process that requires strict adherence to safety protocols due to the use of reactive sodium metal and flammable methanol (B129727).

Reagents and Equipment

| Reagent/Equipment | Specifications |

| Sodium Metal (Na) | Freshly cut, free of oxide layer |

| Anhydrous Methanol (CH₃OH) | Reagent grade, <0.05% water |

| Anhydrous Toluene (B28343) | Reagent grade, dried over sodium wire |

| Round-bottom flask | Three-necked, appropriate volume |

| Reflux condenser | |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Ice-water bath | |

| Inert gas supply (Nitrogen or Argon) |

Experimental Protocol

-

Inert Atmosphere : Assemble the three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Purge the entire apparatus with a steady stream of dry nitrogen or argon gas to create an inert atmosphere.

-

Methanol Addition : Add a calculated volume of anhydrous methanol to the flask. For a 0.1 M solution, a common starting point is to use 150 ml of anhydrous methanol.[2]

-

Cooling : Place the flask in an ice-water bath to control the reaction temperature.

-

Sodium Addition : Carefully add small, freshly cut pieces of sodium metal to the methanol in small portions.[2] The reaction is vigorous and produces hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction : 2 Na(s) + 2 CH₃OH(l) → 2 CH₃ONa(sol) + H₂(g)

-

-

Dissolution : Continue stirring until all the sodium metal has completely dissolved.

-

Dilution : Once the reaction is complete and the solution has cooled to room temperature, dilute the solution to the desired final volume with anhydrous toluene. For a 1000 ml final volume of a 0.1 M solution, add sufficient toluene to reach the mark.[2]

Safety Precautions:

-

The reaction is highly exothermic and can lead to the ignition of the evolved hydrogen gas.[1]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

-

Sodium metal is highly reactive with water. Ensure all glassware and reagents are scrupulously dry.

Standardization of this compound Solution

To ensure the accuracy of subsequent experiments, the prepared this compound solution must be standardized against a primary standard. Benzoic acid is a commonly used primary standard for this purpose.

Reagents and Equipment

| Reagent/Equipment | Specifications |

| This compound Solution | Approximately 0.1 M |

| Benzoic Acid (C₇H₆O₂) | Primary standard grade, dried at 110°C |

| Dimethylformamide (DMF) | Reagent grade |

| Thymolphthalein (B86794) or Thymol (B1683141) Blue Indicator | 0.15% solution in DMF |

| Burette | 50 mL, Class A |

| Conical flask | 250 mL |

| Analytical balance |

Experimental Protocol

-

Preparation of Benzoic Acid Solution : Accurately weigh approximately 0.4 g of dried benzoic acid into a 250 mL conical flask.[2][3]

-

Dissolution : Add 80 mL of dimethylformamide to the flask and swirl to dissolve the benzoic acid completely.[2][3]

-

Indicator Addition : Add 2-3 drops of thymolphthalein or thymol blue indicator solution to the benzoic acid solution. The solution should remain colorless.

-

Titration Setup : Fill a 50 mL burette with the prepared this compound solution. Record the initial burette reading.

-

Titration : Titrate the benzoic acid solution with the this compound solution while continuously swirling the flask. The endpoint is reached when the solution turns a distinct and permanent blue color.[2][3]

-

Blank Titration : Perform a blank titration using 80 mL of dimethylformamide and the indicator, without the benzoic acid. Subtract the volume of titrant consumed in the blank titration from the volume consumed in the sample titration.

-

Replicates : Repeat the titration at least two more times to ensure concordant results.

Calculation of Molarity

The molarity of the this compound solution can be calculated using the following formula:

Molarity (M) = (Mass of Benzoic Acid (g)) / (Molar Mass of Benzoic Acid ( g/mol ) × (Volume of this compound (L) - Blank Volume (L)))

Molar Mass of Benzoic Acid (C₇H₆O₂) = 122.12 g/mol

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and standardization of a 0.1 M this compound solution.

| Parameter | Value |

| Preparation | |

| Volume of Anhydrous Methanol | 150 mL[2] |

| Mass of Sodium Metal | ~2.3 g |

| Final Volume of Solution | 1000 mL[2] |

| Standardization | |

| Mass of Benzoic Acid | ~0.4 g[2][3] |

| Volume of Dimethylformamide | 80 mL[2][3] |

| Indicator | Thymolphthalein or Thymol Blue |

| Endpoint Color | Blue[2][3] |

| Expected Molarity | ~0.1 M |

Visualized Workflows

The following diagrams illustrate the workflows for the preparation and standardization of the this compound solution.

Caption: Workflow for the preparation of this compound solution.

Caption: Workflow for the standardization of this compound solution.

References

An In-depth Technical Guide to the Characterization of Sodium Methanolate

For Researchers, Scientists, and Drug Development Professionals

Sodium methanolate (CH₃ONa), a versatile and widely utilized reagent in organic synthesis, catalysis, and the pharmaceutical industry, demands rigorous characterization to ensure its purity, identity, and stability. This technical guide provides a comprehensive overview of the core analytical techniques employed for the thorough characterization of this compound, complete with detailed experimental protocols and quantitative data summaries.

Titrimetric Analysis: Purity and Alkalinity Assessment

Titration is a fundamental and cost-effective method for quantifying the total alkalinity of this compound, which is a primary indicator of its purity. The presence of impurities such as sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃) can be inferred through a combination of acid-base and Karl Fischer titrations.

Total Alkalinity by Acid-Base Titration

This method determines the total basic content of the sample, including this compound, sodium hydroxide, and sodium carbonate.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample in a glove box or under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

-

Dissolution: Dissolve the sample in 50 mL of anhydrous methanol (B129727) in a clean, dry flask.

-

Titration: Titrate the solution with a standardized 0.5 M solution of hydrochloric acid (HCl) in methanol.

-

Endpoint Determination: The endpoint can be determined potentiometrically or by using a suitable indicator such as phenolphthalein.

-

Calculation: The total alkalinity, expressed as weight percent (wt%) of this compound, is calculated using the following formula:

Where:

-

V = volume of HCl titrant (mL)

-

M = molarity of HCl titrant (mol/L)

-

54.02 = molecular weight of this compound ( g/mol )

-

w = weight of the sample (g)

-

Water Content and Sodium Hydroxide Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a specific method to determine the water content. In the case of this compound, it is used to quantify the amount of sodium hydroxide, as NaOH reacts with the KF reagent in a 1:1 molar ratio, producing water which is then titrated.

Experimental Protocol:

-

Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Anhydrous methanol as the solvent and a commercial Karl Fischer reagent. For strongly alkaline samples like this compound, the addition of a buffer such as benzoic or salicylic (B10762653) acid to the solvent is recommended to neutralize the sample and prevent side reactions.

-

Titrator Preparation: Add the solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent.

-

Sample Analysis: Accurately weigh approximately 0.5 g of the this compound sample under an inert atmosphere and quickly add it to the titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The water content, which corresponds to the amount of sodium hydroxide, is calculated by the instrument's software. The wt% of NaOH can be determined as follows:

Where:

-

V_KF = volume of Karl Fischer reagent (mL)

-

F = titer of the Karl Fischer reagent (mg H₂O/mL)

-

40.00 = molecular weight of NaOH ( g/mol )

-

w = weight of the sample (g)

-

The purity of this compound can then be estimated by subtracting the percentage of impurities (NaOH, Na₂CO₃) from the total alkalinity.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound. Both ¹H and ¹³C NMR are employed.

Experimental Protocol:

-

Sample Preparation: Due to the high reactivity of this compound, sample preparation must be carried out in a dry, inert atmosphere. Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent such as methanol-d₄ or DMSO-d₆.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a typical experiment involves a 90° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Referencing: Chemical shifts are referenced to the residual solvent peak.

Expected Chemical Shifts:

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

| ¹H | Methanol-d₄ | ~3.3 | Singlet |

| ¹³C | Methanol-d₄ | ~49.0 | Singlet |

The presence of impurities such as free methanol or sodium formate (B1220265) can be detected by characteristic signals in the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: As this compound is highly hygroscopic, samples must be prepared in a dry environment. The most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2920 | C-H stretching |

| ~1450 | C-H bending |

| ~1060 | C-O stretching |

The absence of a broad absorption band around 3200-3600 cm⁻¹ indicates the absence of significant amounts of methanol or water.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition of this compound.

Experimental Protocol:

-

Instrumentation: Use a calibrated TGA or DSC instrument.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature.

-

DSC Analysis: Heat the sample under a controlled atmosphere at a constant heating rate. Monitor the heat flow to or from the sample as a function of temperature to identify thermal events such as melting and decomposition.

Thermal Properties of this compound:

| Property | Value | Technique |

| Decomposition Onset | > 127 °C[1] | TGA |

| Decomposition Products | Sodium carbonate, sodium hydroxide, amorphous carbon, and hydrocarbons[2] | TGA-MS |

X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and crystallinity of the material.

Experimental Protocol:

-

Sample Preparation: The solid this compound sample is finely ground to a homogeneous powder.

-

Instrumentation: The analysis is performed using a powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα).

-

Data Acquisition: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

The crystal structure of this compound has been determined from powder X-ray diffraction data.[1] It is reported to have a tetragonal crystal system. The diffraction pattern can be compared to reference patterns in crystallographic databases, such as the Crystallography Open Database (COD), for phase identification.

Crystallographic Data for this compound:

| Database ID | Crystal System | Space Group |

| COD 4320847[1] | Tetragonal | P-421m |

Visualization of Experimental Workflows

Purity Assessment Workflow

Spectroscopic and Structural Analysis Workflow

References

An In-depth Technical Guide on the Reaction of Sodium Methoxide with Atmospheric Moisture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between sodium methoxide (B1231860) (also known as sodium methanolate) and atmospheric moisture. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this highly reactive compound safely and effectively. This document details the reaction mechanism, thermodynamics, and kinetics, and provides established experimental protocols for its study.

Executive Summary

Sodium methoxide is a strong base and a versatile reagent widely used in organic synthesis, including the production of pharmaceuticals. However, its utility is paralleled by its significant reactivity, particularly with water. Exposure to atmospheric moisture leads to a rapid and exothermic hydrolysis reaction, yielding sodium hydroxide (B78521) and methanol (B129727). This reaction can compromise the integrity of the reagent, impact reaction stoichiometry, and pose significant safety hazards. Understanding the nuances of this reaction is paramount for ensuring process control, safety, and the quality of synthesized products.

Reaction with Atmospheric Moisture: Core Principles

The primary reaction of concern is the hydrolysis of sodium methoxide upon contact with water vapor present in the air.

2.1 Reaction Mechanism and Stoichiometry

The reaction proceeds via a straightforward nucleophilic attack of water on the sodium methoxide, resulting in the formation of sodium hydroxide and methanol.

Chemical Equation: CH₃ONa (s) + H₂O (g) → NaOH (s) + CH₃OH (g)

This reaction is essentially irreversible under standard laboratory conditions. The methoxide anion (CH₃O⁻) is a stronger base than the hydroxide anion (OH⁻), driving the equilibrium towards the products.

2.2 Thermodynamics

The hydrolysis of sodium methoxide is a highly exothermic process, releasing a significant amount of heat. This can lead to a considerable temperature increase in the solid material, which may be sufficient to ignite the flammable methanol vapor produced, especially if the amount of water is limited.[1][2]

| Thermodynamic Parameter | Value | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) of CH₃ONa(cr) | -366.21 ± 1.38 kJ·mol⁻¹ | [3] |

| Standard Molar Enthalpy of Reaction (ΔrH°) for CH₃ONa(cr) + H₂O(l) → NaOH(cr) + CH₃OH(l) | -6.5 ± 2.4 kJ/mol | [NIST Chemistry WebBook] |

Note: The enthalpy of reaction with gaseous water will be different but is expected to also be significantly exothermic.

Reaction Kinetics

While specific kinetic data for the gas-solid reaction of sodium methoxide with atmospheric moisture is not extensively published, the reaction is known to be rapid.[4] The rate of hydrolysis is dependent on several factors, including:

-

Relative Humidity: Higher humidity leads to a faster reaction rate due to the increased availability of water molecules.

-

Surface Area: A larger surface area of the sodium methoxide powder will result in a faster reaction.

-

Temperature: While the reaction is exothermic, initial temperature can influence the reaction rate.

-

Presence of a Product Layer: The formation of a sodium hydroxide layer on the surface of the sodium methoxide particles can act as a diffusion barrier, potentially slowing down the reaction as it progresses.

Due to the lack of specific published kinetic parameters for this gas-solid reaction, a detailed experimental protocol to determine these parameters is provided in Section 4.0. For analogous reactions, such as the synthesis of sodium methoxide from sodium hydroxide and methanol (the reverse reaction), a second-order reaction has been determined.[5]

Experimental Protocols

This section outlines detailed methodologies for the characterization and kinetic study of the reaction between sodium methoxide and atmospheric moisture.

4.1 Protocol for Gravimetric Analysis of Hydrolysis Rate

This method determines the rate of reaction by measuring the mass increase of a sodium methoxide sample exposed to a controlled humidity environment.

Objective: To determine the rate of water uptake by solid sodium methoxide.

Materials and Equipment:

-

Analytical balance (0.0001 g readability)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant relative humidity

-

Shallow weighing dish

-

Anhydrous sodium methoxide powder

-

Stopwatch

-

Inert gas (e.g., nitrogen or argon) for handling

Procedure:

-

Prepare the controlled humidity chamber and allow it to equilibrate.

-

In an inert atmosphere (glove box), accurately weigh approximately 1 g of anhydrous sodium methoxide into the pre-weighed shallow dish.

-

Record the initial mass (m₀).

-

Quickly transfer the weighing dish to the controlled humidity chamber and start the stopwatch.

-

Record the mass of the sample at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

-

Continue measurements until the mass becomes constant, indicating the completion of the reaction.

-

The mass of water absorbed at time 't' can be calculated as: Δm(t) = m(t) - m₀.

-

The rate of reaction can be determined by plotting Δm versus time.

4.2 Protocol for In-Situ FTIR Spectroscopy Analysis

This technique allows for the real-time monitoring of the chemical changes occurring on the surface of the sodium methoxide as it reacts with water vapor.[6][7][8]

Objective: To identify and monitor the formation of reaction products (sodium hydroxide and methanol) and the consumption of sodium methoxide.

Materials and Equipment:

-

FTIR spectrometer with an in-situ reaction cell (e.g., a diffuse reflectance or transmission cell)

-

Gas handling system for controlled introduction of water vapor

-

Anhydrous sodium methoxide powder

-

Carrier gas (e.g., dry nitrogen)

-

Heating capabilities for the cell (optional, for temperature studies)

Procedure:

-

Prepare a sample of sodium methoxide for the in-situ cell (e.g., as a thin wafer for transmission or packed powder for diffuse reflectance).

-

Place the sample in the cell and purge with dry nitrogen to remove any atmospheric moisture.

-

Record a background spectrum of the dry sodium methoxide.

-

Introduce a controlled flow of the carrier gas saturated with water vapor into the cell.

-

Record FTIR spectra at regular time intervals.

-

Analyze the spectra for the appearance and growth of characteristic peaks for NaOH (O-H stretching) and CH₃OH (C-O and O-H stretching), and the disappearance of peaks associated with CH₃ONa.

4.3 Protocol for Quantitative Analysis of Hydrolysis Products

This protocol describes the quantification of sodium hydroxide and methanol produced after exposing sodium methoxide to moisture.

Objective: To determine the extent of hydrolysis by quantifying the reaction products.

4.3.1 Quantification of Sodium Hydroxide by Acid-Base Titration

Procedure:

-

Accurately weigh a sample of sodium methoxide that has been exposed to moisture.

-

Dissolve the sample in a known volume of deionized water.

-

Titrate the resulting solution with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator (e.g., phenolphthalein).

-

The amount of sodium hydroxide can be calculated from the volume of acid required to reach the endpoint. The initial amount of unreacted sodium methoxide will also be neutralized, so this titration determines the total basicity. To specifically determine the hydroxide content in the presence of unreacted methoxide, a thermometric titration can be employed.[4][9]

4.3.2 Quantification of Methanol by Gas Chromatography (GC)

Procedure:

-

Place a known mass of moisture-exposed sodium methoxide in a sealed vial.

-

Add a known volume of a suitable solvent (e.g., a non-polar organic solvent in which methanol is soluble but the sodium salts are not).

-

Agitate the vial to extract the methanol into the solvent.

-

Inject a sample of the solvent into a gas chromatograph equipped with a suitable column (e.g., a polar column) and detector (e.g., a flame ionization detector - FID).

-

Quantify the methanol concentration by comparing the peak area to a calibration curve prepared with known concentrations of methanol.

Visualizations

5.1 Reaction Pathway Diagram

Caption: Reaction pathway of sodium methoxide with atmospheric moisture.

5.2 Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of sodium methoxide hydrolysis.

Safety, Handling, and Storage

Given the high reactivity of sodium methoxide with moisture, stringent safety and handling protocols are imperative.

-

Handling: Always handle sodium methoxide in a well-ventilated area, preferably within a glove box under an inert atmosphere (e.g., nitrogen or argon).[8] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store sodium methoxide in a tightly sealed container in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.[8] The container should be stored under an inert gas blanket to prevent exposure to air and moisture.[8]

-

Spills: In case of a spill, do not use water. Cover the spill with a dry, inert material such as sand or soda ash and place it in a sealed container for disposal.

Conclusion

The reaction of sodium methoxide with atmospheric moisture is a critical consideration for any professional working with this compound. The rapid, exothermic hydrolysis not only degrades the reagent but also presents significant safety risks. By understanding the reaction's fundamental principles and adhering to the detailed experimental and handling protocols outlined in this guide, researchers and developers can ensure the safe and effective use of sodium methoxide in their work, leading to more reliable and reproducible outcomes in drug development and other synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. In situ FTIR Spectroscopy as a Tool for Investigation of Gas/Solid Interaction: Water-Enhanced CO2 Adsorption in UiO-66 Metal-Organic Framework [jove.com]

- 7. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]

- 8. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

Thermodynamic Properties of Sodium Methanolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium methanolate (CH₃ONa), also known as sodium methoxide (B1231860), is a versatile and widely utilized reagent in organic synthesis, catalysis, and the production of pharmaceuticals and biodiesel. A thorough understanding of its thermodynamic properties is paramount for process optimization, safety, and the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the core thermodynamic characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various calorimetric and analytical techniques. The following tables summarize the key quantitative data for the solid state of the compound.

Table 1: Standard Molar Enthalpy and Entropy of Formation

| Thermodynamic Quantity | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | -374.4 ± 2.0 | kJ/mol | [1] |

| Standard Molar Entropy (S°solid,1 bar) | 110.58 | J/mol·K | [1] |

Table 2: Constant Pressure Heat Capacity (Cp,solid) at Various Temperatures

| Temperature (K) | Heat Capacity (J/mol·K) | Reference(s) |

| 298.15 | 69.45 | [1] |

Table 3: Enthalpy of Reaction (ΔrH°)

| Reaction | Enthalpy Change (kJ/mol) | Method | Reference(s) |

| CH₃ONa (cr) + H₂O (l) → NaOH (cr) + CH₃OH (l) | -6.5 ± 2.4 | Reaction Calorimetry | [2] |

| CH₃ONa (cr) + (HCl · 552H₂O) (sol) → CH₃OH (l) + NaCl (cr) | -108.0 ± 3.1 | Reaction Calorimetry | [1] |

Table 4: Phase Transition Data

| Property | Value | Units | Notes |

| Melting Point | 127 | °C | Decomposes[3] |

| Decomposition Temperature | >50 | °C | |

| Onset of Decomposition | 623 | K | In non-isothermal TGA[4][5] |

Experimental Protocols

The determination of the thermodynamic properties of this compound requires meticulous experimental procedures, primarily centered around calorimetry and thermal analysis.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of this compound is typically determined indirectly through reaction calorimetry, as direct formation from its constituent elements is not practical. The method involves measuring the heat evolved or absorbed during a well-defined chemical reaction involving the compound. A common approach, as likely employed by Leal, Pires de Matos, et al. (1991), involves measuring the enthalpy of reaction of this compound with an excess of a strong acid, such as hydrochloric acid, in a solution calorimeter.

Experimental Workflow:

Figure 1: Workflow for determining the enthalpy of formation.

-

Sample Preparation : High-purity this compound is synthesized, typically by the reaction of sodium metal with anhydrous methanol (B129727), and handled under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.[6] A standardized solution of hydrochloric acid is also prepared.

-

Calorimeter Calibration : An isoperibol or isothermal solution calorimeter is calibrated, often by measuring the enthalpy of a well-characterized reaction, such as the dissolution of potassium chloride in water.

-

Enthalpy of Reaction Measurement : A precisely weighed sample of this compound is introduced into the calorimeter containing a large excess of the standardized hydrochloric acid solution. The temperature change of the solution is carefully monitored over time to determine the heat of reaction.

-

Calculation : The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimentally determined enthalpy of reaction with the known standard enthalpies of formation of the other reactants and products (HCl, H₂O, NaCl, and CH₃OH).

Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of this compound at low temperatures was determined by Grenier and Westrum (1957) using adiabatic calorimetry. This technique measures the heat required to raise the temperature of a sample by a small increment under conditions of no heat exchange with the surroundings.

Experimental Workflow:

Figure 2: Workflow for determining heat capacity.

-

Sample Preparation : A known mass of pure this compound is sealed in a calorimeter vessel under an inert atmosphere.

-

Measurement Cycle : The sample is cooled to the lowest temperature of the measurement range (e.g., 5 K). A precisely measured quantity of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. This process is repeated at small, incremental temperature intervals up to the desired final temperature.

-

Data Analysis : The heat capacity at each temperature is calculated from the energy input and the temperature change. The data are then fitted to a smooth curve, which can be integrated to determine other thermodynamic functions such as entropy and enthalpy as a function of temperature.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of this compound.

-

TGA Protocol : A small sample of this compound is placed in a TGA furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve reveals the temperatures at which decomposition occurs.

-

DSC Protocol : In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature. This allows for the determination of the temperatures and enthalpies of phase transitions, such as melting and decomposition.

Key Chemical Pathways Involving this compound

This compound is a strong base and a nucleophile, making it a key reagent in several important organic reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers, where an alkoxide reacts with a primary alkyl halide.

Figure 3: Williamson Ether Synthesis reaction pathway.

In this SN2 reaction, the methoxide ion from this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form the corresponding methyl ether.

Transesterification for Biodiesel Production

This compound is a widely used catalyst for the transesterification of triglycerides (fats and oils) with methanol to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel.

Figure 4: Transesterification reaction for biodiesel production.

The methoxide ion acts as a strong base, deprotonating methanol to form a more nucleophilic methoxide anion. This anion then attacks the carbonyl carbon of the triglyceride, leading to a series of equilibrium reactions that ultimately yield FAMEs and glycerol as a byproduct.

Conclusion

The thermodynamic properties of this compound are well-characterized, providing a solid foundation for its application in research and industry. The data presented in this guide, along with the outlined experimental protocols and reaction pathways, offer valuable insights for professionals in drug development and chemical synthesis. A thorough understanding of these fundamental properties is essential for the safe, efficient, and innovative use of this important chemical compound.

References

Sodium Methanolate: A Comprehensive Safety and Handling Guide for Researchers

This technical guide provides an in-depth overview of the safety data for sodium methanolate (also known as sodium methylate), a highly reactive and hazardous chemical compound. This document is intended for researchers, scientists, and professionals in drug development who handle this substance. The following sections detail the physical and chemical properties, toxicological data, handling and storage protocols, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is a flammable, corrosive, and self-heating substance that reacts violently with water.[1][2] It is classified under multiple hazard categories according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Self-heating substances and mixtures | 1 | H251: Self-heating; may catch fire[3] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage[4] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

Physical and Chemical Properties

This compound is a white, hygroscopic, amorphous powder.[6][7][8] It is highly soluble in methanol (B129727) and ethanol (B145695) and decomposes in water.[7]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₃ONa | [9] |

| Molecular Weight | 54.02 g/mol | [10] |

| Melting Point | 127 °C (decomposes) | [10] |

| Auto-ignition Temperature | 88 °C | [11] |

| Flash Point | 33 °C (for 30% solution in methanol) | [12] |

| Decomposition Temperature | > 126 °C in air | [8] |

Toxicological Data

The primary toxicological hazards of this compound are its corrosivity (B1173158) and acute toxicity upon ingestion.[13][14] The corrosive action is primarily due to its rapid hydrolysis to form sodium hydroxide (B78521) and methanol.[8]

Table 3: Acute Toxicity Data for this compound

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1687 mg/kg | [5][13][15] |

| Dermal | Rat | LD50 | > 2000 mg/kg | [5][8] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[16]

-

Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rodents), with one dose per group.[16]

-

Procedure:

-

Healthy, young adult rodents are acclimatized to laboratory conditions.[16]

-

Animals are fasted overnight prior to dosing.[16]

-

The substance is administered in a single dose via a stomach tube.[16]

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[12]

-

Necropsies are performed on all animals at the end of the observation period.[16]

-

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines a procedure for assessing the short-term toxic effects of a substance applied to the skin.[15]

-

Principle: The test substance is applied to a shaved area of the skin of experimental animals (typically rats) and held in contact for 24 hours.[1][15]

-

Procedure:

-

The fur is removed from the dorsal area of the test animals approximately 24 hours before the test.[17]

-

The test substance is applied uniformly over an area of at least 10% of the body surface.[1][15]

-

The treated area is covered with a porous gauze dressing.[1]

-

After a 24-hour exposure period, the residual test substance is removed.[1]

-

Animals are observed daily for 14 days for signs of toxicity and mortality.[15]

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[6][12]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[12]

-

Procedure:

-

The substance (0.5 g for solids) is applied to the test site and covered with a gauze patch.[12]

-

The exposure period is typically 4 hours.[12]

-

After exposure, the residual substance is removed.[12]

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal, and observations may continue for up to 14 days.[2][7]

-

Skin reactions are scored to determine the level of irritation or corrosion.[6]

-

Visualizations

Reactivity of this compound with Water

The following diagram illustrates the highly exothermic reaction of this compound with water, which produces flammable methanol and corrosive sodium hydroxide.[8][18]

Caption: Reaction of this compound with water.

General Experimental Workflow for Acute Toxicity Testing

This diagram outlines the general steps involved in conducting acute toxicity studies according to OECD guidelines.

Caption: General workflow for acute toxicity testing.

Logical Relationship for GHS Hazard Classification

This diagram illustrates the logical process for classifying a substance like this compound based on its hazardous properties according to GHS criteria.

Caption: GHS hazard classification decision logic.

Toxicological Pathway of a Corrosive Substance

The corrosive action of this compound is primarily due to its hydrolysis product, sodium hydroxide. This diagram illustrates the general mechanism of tissue damage caused by a strong base.

Caption: General mechanism of corrosive tissue damage.

Handling, Storage, and Emergency Procedures

-

Handling: Handle this compound in a well-ventilated area, away from heat, sparks, and open flames. Use non-sparking tools and prevent electrostatic discharge. Avoid contact with skin, eyes, and clothing, and do not breathe dust.

-

Storage: Store in a cool, dry, fireproof area, separated from strong oxidants, acids, and metals.[1] Keep containers tightly closed and protected from moisture.[12]

-

First Aid:

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[1]

-

-

Fire Fighting: Use dry chemical, dry sand, or alcohol-resistant foam.[13] DO NOT use water, as it reacts violently with this compound.[19]

-

Accidental Release: Evacuate the area and remove all ignition sources.[1][16] Cover the spilled material with dry sand or another non-combustible absorbent and collect it into a covered, dry container for disposal.[1][16] Do not allow the substance to enter drains or sewers.[1]

References

- 1. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 2. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 3. cdp.dhs.gov [cdp.dhs.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. testinglab.com [testinglab.com]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 11. actylislab.com [actylislab.com]

- 12. oecd.org [oecd.org]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. schc.org [schc.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]

- 19. era-environmental.com [era-environmental.com]

beginners guide to using sodium methanolate in organic synthesis

A Beginner's Guide to Sodium Methanolate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound (also known as sodium methoxide (B1231860), CH₃ONa) is a versatile and widely used reagent in organic synthesis.[1][2] As the simplest sodium alkoxide, it serves as a strong base and a nucleophile in a multitude of chemical transformations, ranging from the laboratory scale synthesis of fine chemicals to large-scale industrial applications.[2][3][4] This guide provides an in-depth overview of its properties, safe handling, and core applications, complete with experimental protocols and technical diagrams to facilitate its effective use in a research and development setting.

Core Properties of this compound

This compound is commercially available as a white, amorphous, hygroscopic powder or as a solution, typically 25-30% in methanol (B129727).[3][5] The solid is highly reactive and sensitive to both moisture and oxygen.[1][6] It reacts violently with water in an exothermic reaction to form sodium hydroxide (B78521) and methanol, which can be sufficient to ignite the flammable methanol vapors.[3][7]

Physical and Chemical Data

The fundamental properties of this compound are summarized below. This data is crucial for planning reactions and ensuring safe handling.

| Property | Value | References |

| Chemical Formula | CH₃ONa | [5][8] |

| Molecular Weight | 54.02 g/mol | [5][8] |

| Appearance | White amorphous, hygroscopic powder | [1][7] |

| CAS Number | 124-41-4 | [5][8] |

| Melting Point | >350 °C (>662 °F) with decomposition | |

| Boiling Point | Decomposes at 350 °C (662 °F) | [2] |

| Solubility | Soluble in methanol and ethanol; reacts violently with water | [1][5] |

| Stability | Highly flammable; reacts with water, acids, and chlorinated solvents | [1] |

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound. It is highly flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin.[9][10]

Key Safety Precautions:

-

Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood to prevent contact with moisture and air.[6][11] Use explosion-proof equipment and non-sparking tools.[10]

-

Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, chemical-resistant gloves, and eye/face protection.[9][10] A respirator is required when dusts are generated.

-

Storage: Store in tightly closed, original containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] It must be kept away from water, acids, and metals.[1][10]

-

Spills: In case of a spill, evacuate the area. Cover the spill with dry sand or another inert, dry material. Do not use water or foam.[6][7]

-

Fire: Use dry powder or dry sand to extinguish fires. Do NOT use water or carbon dioxide, as this compound reacts violently with water.[6][9][10]

Hazard Identification

| Hazard Classification | Description | GHS Pictograms |

| Flammable Solid/Liquid | Highly flammable; may catch fire spontaneously. | 🔥 |

| Corrosive | Causes severe skin burns and eye damage.[9][10] | corrosive |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[9][10] | 💀 |

| Specific Target Organ Toxicity | Causes damage to organs (optic nerve, central nervous system).[9] | health hazard |

Experimental Protocols: Preparation of this compound

While commercially available, this compound can also be prepared in the laboratory. The two primary methods involve the reaction of metallic sodium or sodium hydroxide with anhydrous methanol.

Protocol 1: From Metallic Sodium and Methanol

This classic method produces high-purity this compound but involves handling highly reactive sodium metal and generating flammable hydrogen gas.[2][5]

Methodology:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

-

Charge the flask with anhydrous methanol under an inert atmosphere.

-

Cool the flask in an ice bath.

-

Carefully add small, clean pieces of metallic sodium to the methanol at a rate that maintains a controllable reaction. The reaction is highly exothermic and produces hydrogen gas.[2]

-

Reaction: 2 Na + 2 CH₃OH → 2 CH₃ONa + H₂[2]

-

-

After all the sodium has been added and the reaction subsides, remove the ice bath and allow the mixture to stir at room temperature until all the sodium has dissolved.

-

The resulting colorless solution is a source of this compound and can be used directly.[2] For the solid, the excess methanol can be removed under reduced pressure, though this is often not necessary.

Protocol 2: From Sodium Hydroxide and Methanol

This is a safer and more common industrial method that avoids the use of sodium metal.[3][5] The key challenge is removing the water produced during the reaction to drive the equilibrium forward.

Methodology:

-

Dissolve sodium hydroxide in anhydrous methanol in a round-bottom flask.[1][12]

-

To remove the water formed and shift the equilibrium, a dehydrating agent or physical removal method is required. In a laboratory setting, this can be accomplished by adding molecular sieves (e.g., 3Å) to the solution.[12]

-

Reaction: NaOH + CH₃OH ⇌ CH₃ONa + H₂O[1]

-

-

Seal the flask and allow the mixture to stir for several days. The water produced will be adsorbed by the molecular sieves.[12]

-

Filter the solution under an inert atmosphere to remove the molecular sieves. The resulting methanol solution contains this compound.

Core Applications in Organic Synthesis

This compound's high basicity and nucleophilicity make it a staple reagent in several classes of organic reactions.[4]

-

Transesterification: It is widely used as a catalyst for transesterification, particularly in the production of biodiesel from vegetable oils and animal fats.[2][3] The methoxide ion attacks the carbonyl group of the triglyceride, leading to the formation of fatty acid methyl esters (FAMEs).

-

Condensation Reactions: It is a key reagent in base-catalyzed condensation reactions that form carbon-carbon bonds.[4] In the Claisen condensation, it deprotonates an ester at the α-carbon, generating an enolate that then attacks another ester molecule.[4][13] It is also used in the Dieckmann condensation (intramolecular Claisen) and Stobbe condensation.[4][13]

-

Dehydrohalogenation: As a strong base, it efficiently removes hydrogen halides from alkyl halides to form alkenes and alkynes, a fundamental elimination reaction.[4]

-

Williamson Ether Synthesis: As a nucleophile, the methoxide ion reacts with primary alkyl halides or tosylates to form methyl ethers.[4][12]

-

Anionic Polymerization: It can act as an initiator for the anionic addition polymerization of ethylene (B1197577) oxide.[2]

Detailed Experimental Protocol: Claisen Condensation

This protocol provides a general workflow for a Claisen condensation reaction to form a β-keto ester using this compound.

Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: Under an inert atmosphere, charge the flask with a solution of this compound in anhydrous methanol (or add solid this compound to an appropriate anhydrous solvent like THF or toluene).

-

Reactant Addition: Cool the solution in an ice bath. Slowly add the starting ester (e.g., ethyl acetate) via the dropping funnel to the this compound solution while stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) as required.[14] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).[14]

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14] This neutralizes the unreacted base and the enolate product.

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate) for extraction.[14]

-

Wash the organic layer sequentially with water and brine.[14]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[14]

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude β-keto ester.[14]

-

-

Purification: Purify the crude product, typically by vacuum distillation or column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms related to the use of this compound.

Caption: General experimental workflow for a typical organic synthesis reaction using this compound.

Caption: Key steps in the Claisen condensation mechanism initiated by this compound.

Caption: Logical workflow for the safe neutralization and disposal of this compound.

References

- 1. Sodium methoxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 3. The brief introduction of Sodium Methoxide_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. betakim.com.tr [betakim.com.tr]

- 6. ICSC 0771 - SODIUM METHYLATE [chemicalsafety.ilo.org]

- 7. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. metauxspeciaux.fr [metauxspeciaux.fr]

- 10. download.basf.com [download.basf.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]

- 13. manavchem.com [manavchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Claisen Condensation Reactions Using Sodium Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis that is instrumental in the creation of β-keto esters and their derivatives. These products are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals such as barbiturates.[1] This reaction involves the condensation of two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base. Sodium methoxide (B1231860) (NaOCH₃) is a commonly employed and effective base for catalyzing this transformation, offering advantages in certain contexts over its ethoxide counterpart.[2] These notes provide detailed protocols and data for the application of sodium methoxide in Claisen condensation reactions.

Reaction Mechanism and the Role of Sodium Methoxide

The Claisen condensation proceeds through a series of equilibrium steps, initiated by the deprotonation of an α-hydrogen of an ester by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the β-keto ester.

Sodium methoxide serves as the strong base required to generate the ester enolate. A stoichiometric amount of the base is necessary because the resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide, which drives the reaction to completion.[3] An acidic workup is then required to protonate the enolate of the β-keto ester and isolate the final product.

Key Applications in Drug Development

The β-keto ester scaffold generated through Claisen condensation is a key structural motif in many biologically active molecules and pharmaceutical drugs. For instance, the synthesis of barbiturates, a class of drugs that act as central nervous system depressants, utilizes the Claisen condensation in the formation of their core heterocyclic structure.[1] The versatility of the β-keto ester allows for further functionalization, making it a critical building block in the development of new therapeutic agents.

Data Presentation: Quantitative Yields of Claisen Condensations

The following tables summarize quantitative yields for both self-condensation and crossed-condensation reactions of various methyl esters using sodium methoxide as the base.

Table 1: Self-Condensation of Methyl Esters

| Methyl Ester | Product (β-Keto Ester) | Yield (%) |

| Methyl acetate | Methyl acetoacetate | - |

| Methyl propionate (B1217596) | Methyl α-propionylpropionate | 70.5 |

| Methyl n-butyrate | Methyl α-n-butyryl-n-butyrate | 65.2 |

| Methyl isobutyrate | Methyl α-isobutyrylisobutyrate | 0 |

| Methyl phenylacetate | Methyl α-phenylacetylphenylacetate | 83.5 |

Data sourced from E. Earl Royals and Stephen E. Turner, J. Am. Chem. Soc. 1951, 73, 12, 5823–5825.

Table 2: Crossed-Condensation of Methyl Benzoate (B1203000) with Aliphatic Methyl Esters

| Aliphatic Methyl Ester | Product | Yield (%) |

| Methyl acetate | Methyl benzoylacetate | 85.3 |

| Methyl propionate | Methyl α-benzoylpropionate | 75.2 |

| Methyl n-butyrate | Methyl α-benzoyl-n-butyrate | 72.8 |

Data sourced from E. Earl Royals and Stephen E. Turner, J. Am. Chem. Soc. 1951, 73, 12, 5823–5825.

Experimental Protocols

General Protocol for Self-Condensation of a Methyl Ester

This protocol is a generalized procedure based on the self-condensation of methyl propionate.

Materials:

-

Methyl propionate

-

Sodium methoxide

-

Glacial acetic acid

-

Water

-

Ether

-

Calcium chloride

Equipment:

-

500-mL flask

-

18-inch distillation column with a packed column and a Whitmore-Lux type head

-

Oil bath

-

Stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

A mixture of 3.6 moles of methyl propionate and 0.6 moles of sodium methoxide is placed in a 500-mL flask fitted with a distillation column.

-

The reaction flask is heated in an oil bath at 100°C.

-

The methanol (B129727) formed during the reaction is slowly distilled off.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

100 cc of ether is added to create a fluid slurry.

-

The slurry is cooled in an ice bath and then poured into an ice-cold solution of 125 cc of glacial acetic acid in an equal volume of water for hydrolysis.

-

The product is then isolated and purified by distillation.

General Protocol for Crossed-Condensation of Methyl Benzoate with a Methyl Ester

This protocol is a generalized procedure based on the condensation of methyl benzoate with methyl propionate.

Materials:

-

Methyl benzoate

-

Methyl propionate

-

Sodium methoxide

-

Ether

-

Glacial acetic acid

-

Water

-

Calcium chloride

Equipment:

-

500-mL three-necked flask

-

Modified Hershberg stirrer

-

Reflux condenser

-

Oil bath

-

Ice bath

Procedure:

-

A mixture of 0.5 mole of methyl benzoate, 0.5 mole of methyl propionate, and 0.5 mole of sodium methoxide is placed in a 500-mL three-necked flask equipped with a stirrer and reflux condenser.

-

The reaction mixture is stirred in an oil bath at 80°C for six hours.

-

Additional portions of methyl propionate and sodium methoxide may be added during the reaction to drive it to completion.

-

After cooling to room temperature, 100 cc of ether is added.

-

The mixture is then hydrolyzed by pouring it into an ice-cold solution of glacial acetic acid and water.

-

The organic layer is separated, washed, dried, and the product is isolated by distillation.

Mandatory Visualizations

Caption: Mechanism of the Claisen Condensation.

References

Application Notes and Protocols: Sodium Methanolate in the Dehydrohalogenation of Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanolate (also known as sodium methoxide (B1231860), NaOCH₃) is a strong, non-hindered base commonly employed in organic synthesis to effect dehydrohalogenation of alkyl halides, leading to the formation of alkenes. This reaction, typically proceeding through an E2 (bimolecular elimination) mechanism, is a cornerstone of synthetic chemistry, providing a reliable method for introducing carbon-carbon double bonds. The regioselectivity and stereoselectivity of the reaction are key considerations, often governed by Zaitsev's rule and the requirement for an anti-periplanar arrangement of the departing hydrogen and halide. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in dehydrohalogenation reactions.

Reaction Mechanism and Stereochemistry

The dehydrohalogenation of alkyl halides with this compound predominantly follows the E2 mechanism . This is a concerted, one-step process where the methoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen (α-position). Simultaneously, the carbon-halogen bond breaks, and a new π-bond is formed between the α and β carbons, resulting in an alkene.

Several key factors influence the outcome of the E2 reaction:

-

Substrate Structure: The reactivity of alkyl halides in E2 reactions generally follows the order: tertiary > secondary > primary. Tertiary and secondary alkyl halides are more prone to elimination over substitution.

-

Regioselectivity (Zaitsev's Rule): When multiple β-hydrogens are available for abstraction, Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product.

-

Stereoselectivity (Anti-periplanar Geometry): The E2 reaction requires a specific spatial arrangement where the β-hydrogen and the leaving group (halide) are in the same plane and oriented in opposite directions (anti-periplanar). This stereochemical requirement is particularly important in cyclic systems.

Quantitative Data

The following tables summarize the product distribution and yields for the dehydrohalogenation of various alkyl halides with this compound.

| Alkyl Halide | Substrate Type | Major Product(s) | Minor Product(s) | Product Ratio (Major:Minor) | Overall Yield (%) | Reference |

| 1-Bromopentane (B41390) | Primary | 1-Pentene | Pentyl methyl ether (SN2 product) | Varies, SN2 is significant | Not specified | [1] |

| 2-Chlorobutane | Secondary | trans-2-Butene, cis-2-Butene | 1-Butene | (trans+cis):1-Butene is high | Not specified | [2][3] |

| 2-Bromobutane | Secondary | trans-2-Butene | cis-2-Butene, 1-Butene | trans:cis ≈ 6:1 | Not specified | [4] |

| 2-Bromopentane (B28208) | Secondary | 2-Pentene (mixture of E/Z) | 1-Pentene | 2-Pentene is major | Not specified | [5][6] |

| 2-Bromo-2-methylbutane | Tertiary | 2-Methyl-2-butene | 2-Methyl-1-butene | 2-Methyl-2-butene is major | High | |

| 2-Chloro-2-methylbutane | Tertiary | 2-Methyl-2-butene | 2-Methyl-1-butene | 2-Methyl-2-butene is major | Not specified | [7] |

Experimental Protocols

Protocol 1: Preparation of Sodium Methoxide Solution in Methanol (B129727) (0.5 M)

Materials:

-

Sodium metal

-

Anhydrous methanol

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place anhydrous methanol (100 mL) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube.

-

Carefully add small, freshly cut pieces of sodium metal (1.15 g, 0.05 mol) to the methanol in portions. Caution: The reaction is exothermic and produces flammable hydrogen gas.

-

Stir the mixture until all the sodium has dissolved.

-

The resulting solution is approximately 0.5 M sodium methoxide in methanol and is ready for use.

Protocol 2: General Procedure for Dehydrohalogenation of a Secondary Alkyl Halide (e.g., 2-Bromopentane)

Materials:

-

2-Bromopentane

-

0.5 M Sodium methoxide in methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-bromopentane (e.g., 0.02 mol).

-

Add the 0.5 M sodium methoxide solution in methanol (50 mL, 0.025 mol, 1.25 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water (100 mL) and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude alkene mixture by fractional distillation to separate the isomers (1-pentene and 2-pentene).

Visualizations

Caption: E2 Dehydrohalogenation Mechanism.

Caption: General Experimental Workflow.

References

- 1. Solved In a reaction with 1-bromopentane and sodium | Chegg.com [chegg.com]

- 2. Khan Academy [khanacademy.org]

- 3. The E2 Reaction [iverson.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved 2. When sodium methoxide is added to 2-bromopentane | Chegg.com [chegg.com]

- 6. Solved An elimination reaction occurs when 2 -bromopentane | Chegg.com [chegg.com]

- 7. Predict all the alkenes that would be formed by dehydrohalogenation class 11 chemistry CBSE [vedantu.com]

Application Notes and Protocols for Sodium Methanolate-Mediated Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction